![molecular formula C19H19F2NO B2878613 3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide CAS No. 298215-24-4](/img/structure/B2878613.png)
3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide” is an organic compound with the molecular formula C19H19F2NO . It is also known by its synonyms: (2E)-3-(4-tert-butylphenyl)-N-(2,4-difluorophenyl)prop-2-enamide and 2-Propenamide, N-(2,4-difluorophenyl)-3-[4-(1,1-dimethylethyl)phenyl]- .
Molecular Structure Analysis
The molecular structure of this compound consists of a central acrylamide group (a double bond between a carbon and nitrogen atom), with a 4-(tert-butyl)phenyl group and a 2,4-difluorophenyl group attached to the carbon and nitrogen atoms of the acrylamide group, respectively .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Responsive Terpolymers : A study detailed the synthesis of responsive associative terpolymers of acrylamide, N-(4-butyl)phenylacrylamide, and various sodium salts. These terpolymers exhibited high viscosities in the presence of NaCl and CaCl2, showcasing their potential in applications requiring electrolyte responsiveness (McCormick, Middleton, & Grady, 1992).
- Catalytic Asymmetric Cycloaddition : Another research focused on the use of acrylamides in the asymmetric [3+2] cycloaddition with allenoates. This process, catalyzed by dipeptide-derived phosphines, affords regiospecific annulation products, indicating its utility in synthesizing complex cyclic structures with moderate enantioselectivities (Han, Wang, Zhong, & Lu, 2011).
Polymer Applications
- Solubility and Thermal Stability : Research on soluble, rigid-rod polyamide, polyimides, and polyazomethines with phenyl pendent groups revealed these polymers are amorphous and soluble in polar aprotic solvents. Their thermal stability and solubility make them suitable for high-performance material applications (Spiliopoulos & Mikroyannidis, 1996).
- Associative Properties of Amphiphilic Terpolymers : Studies on acrylamide/acrylic acid copolymers and terpolymers with hydrophobic components like N-(4-hexylphenyl)acrylamide showed that polymer composition significantly influences their associative behavior in solution, impacting their potential uses in water treatment and drug delivery systems (Branham, Snowden, & McCormick, 1996).
Chemical Reactions and Mechanisms
- Functionalized Cyclopentenes Formation : The synthesis of functionalized cyclopentenes through catalytic asymmetric [3+2] cycloaddition of acrylamides with an allenoate is highlighted, showcasing the method's efficiency and enantioselectivity in producing regiospecific annulation products (Han et al., 2011).
Mecanismo De Acción
Propiedades
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(2,4-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO/c1-19(2,3)14-7-4-13(5-8-14)6-11-18(23)22-17-10-9-15(20)12-16(17)21/h4-12H,1-3H3,(H,22,23)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONNISHVXNFFHD-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridin-2(1H)-one](/img/structure/B2878530.png)
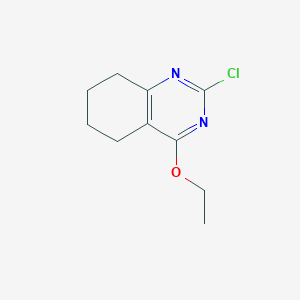
![N,N-diethyl-3-(4-ethylphenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2878532.png)
![(2E)-N-methyl-4-[(4-oxo-3,4-dihydrophthalazin-1-yl)formamido]but-2-enamide](/img/structure/B2878536.png)
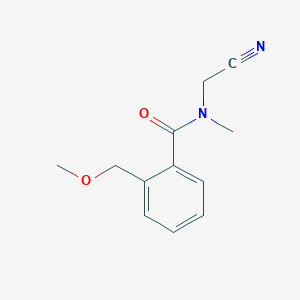
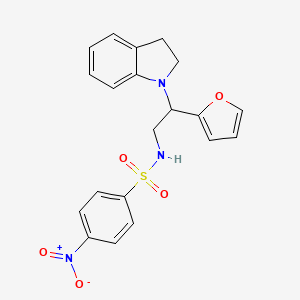
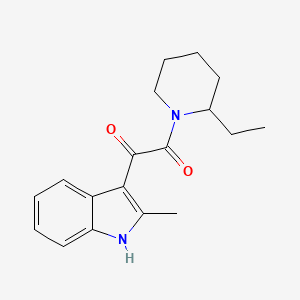

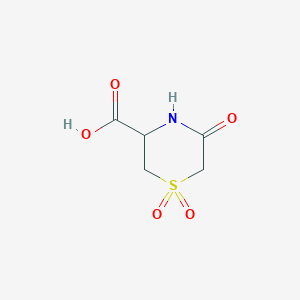
![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2878544.png)
![3-[1-(2-Methylpropyl)pyrazol-3-yl]propanoic acid](/img/structure/B2878545.png)


![N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2878551.png)